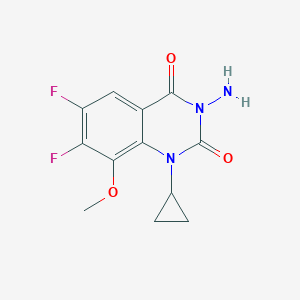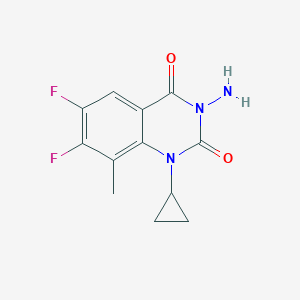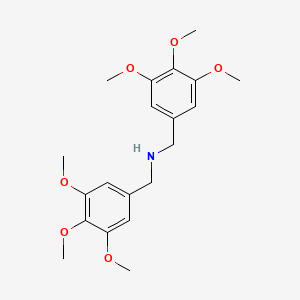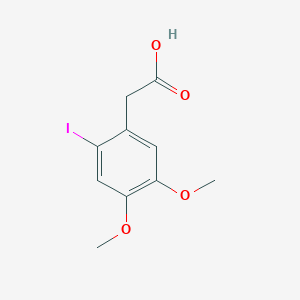![molecular formula C12H11BrN2O2S B3060487 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 430464-20-3](/img/no-structure.png)
2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a chemical compound used in scientific research. It is a thiazolone derivative that has shown potential in various applications, including as an antibacterial, antifungal, and anticancer agent.
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a compound that falls within the broader class of 2,4‐thiazolidinediones (2,4‐TZD), which are known for their wide range of pharmacological activities due to their heterocyclic pharmacophore. These compounds, including the mentioned derivative, provide significant opportunities for structural modification to develop lead molecules against various clinical disorders. The versatility and ease of synthesis of these derivatives make them attractive for medicinal chemists aiming to address antimicrobial, anticancer, and antidiabetic challenges. The structural adaptability at the N‐3 and the active methylene at C‐5 positions of the TZD nucleus allows for the creation of novel drug molecules tailored for specific therapeutic purposes (Singh et al., 2022).
Synthesis of Heterocycles
The compound is also relevant in the field of organic synthesis, particularly in the construction of heterocyclic compounds. Its structural framework serves as a building block for synthesizing a wide array of heterocycles, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The reactivity and utility of such derivatives make them valuable for developing new chemical entities with potential applications across various fields of chemistry and pharmacology. Innovations in synthetic methodologies involving compounds like 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one contribute to the advancement of heterocyclic chemistry and the discovery of new therapeutic agents (Gomaa & Ali, 2020).
Antioxidant and Anti-inflammatory Agents
Further research into the pharmacological applications of thiazol-4-one derivatives has demonstrated their potential as antioxidant and anti-inflammatory agents. This is particularly relevant in the context of novel therapeutic strategies for diseases characterized by oxidative stress and inflammation. The synthesis of benzofused thiazole derivatives and subsequent evaluation of their in vitro antioxidant and anti-inflammatory activities showcase the therapeutic potential of such compounds. The ability to modulate biological pathways implicated in oxidative damage and inflammatory responses underscores the significance of these derivatives in medicinal chemistry and drug development (Raut et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one involves the condensation of 2-aminothiazole with 2-bromo-5-ethoxybenzaldehyde in the presence of a base, followed by cyclization to form the thiazolone ring.", "Starting Materials": [ "2-aminothiazole", "2-bromo-5-ethoxybenzaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-aminothiazole and 2-bromo-5-ethoxybenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture to pH 2-3 using hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by recrystallization from a suitable solvent (e.g. ethanol)." ] } | |
Numéro CAS |
430464-20-3 |
Nom du produit |
2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Formule moléculaire |
C12H11BrN2O2S |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-8-3-4-9(13)7(5-8)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16) |
Clé InChI |
RYHFNPZVJJOWFP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)N |
SMILES canonique |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate](/img/structure/B3060404.png)
![5-{[3-(Trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B3060405.png)
![N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B3060408.png)
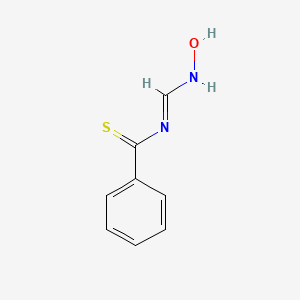
![Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3060411.png)

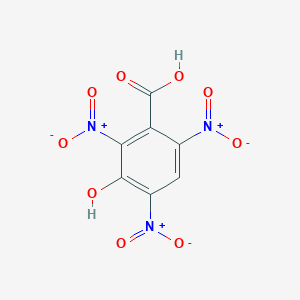
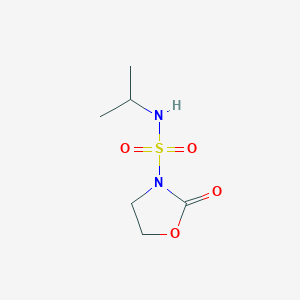
![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B3060417.png)

